Potassium trifluoro((1-(methoxycarbonyl)-3-oxocyclobutyl)methyl)borate
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Overview
Description
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide is a chemical compound with the molecular formula C6H9BF3KO2
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide can be synthesized through a series of chemical reactions involving boron reagents. One common method involves the reaction of potassium trifluoroborate with a suitable cyclobutyl derivative under controlled conditions. The reaction typically requires the use of a palladium catalyst and a base such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes or boronate esters .
Scientific Research Applications
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential use in biological labeling and imaging due to its boron content.
Medicine: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide involves its ability to participate in transmetalation reactions. In Suzuki–Miyaura coupling, the compound transfers its boron-containing group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process is highly efficient and occurs under mild conditions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide: A closely related compound with similar properties and applications.
Potassium trifluoroborate salts: These compounds share the trifluoroborate group and are used in similar coupling reactions.
Uniqueness
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide stands out due to its specific cyclobutyl structure, which imparts unique reactivity and stability. This makes it particularly useful in specialized applications where other boron-containing compounds may not perform as effectively .
Properties
Molecular Formula |
C7H9BF3KO3 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
potassium;trifluoro-[(1-methoxycarbonyl-3-oxocyclobutyl)methyl]boranuide |
InChI |
InChI=1S/C7H9BF3O3.K/c1-14-6(13)7(2-5(12)3-7)4-8(9,10)11;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
IRJDYIZEPFIBGU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CC(=O)C1)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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